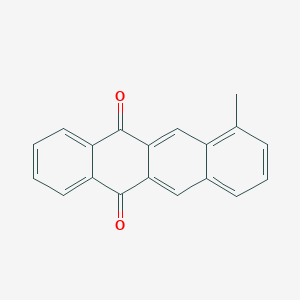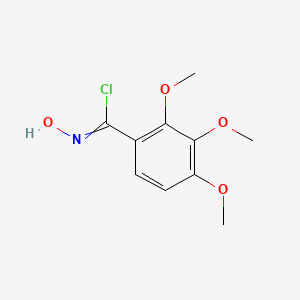
Diethyl (4-(tert-butyl)phenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-(tert-butyl)phenyl)phosphonate is an organophosphorus compound with the molecular formula C14H23O3P. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (4-(tert-butyl)phenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-(tert-butyl)phenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Diethyl (4-(tert-butyl)phenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of diethyl (4-(tert-butyl)phenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the enzyme’s active site and prevent substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (4-tert-butylbenzyl)phosphonate
- Diethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate
- Diethyl (4-bromobutyl)phosphonate
Uniqueness
Diethyl (4-(tert-butyl)phenyl)phosphonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
72596-31-7 |
|---|---|
Fórmula molecular |
C14H23O3P |
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
1-tert-butyl-4-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-6-16-18(15,17-7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
AWSBEQJFTSUTOU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)C(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)


![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
